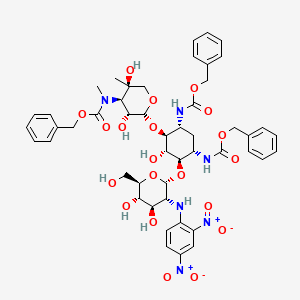
Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Dinitrophenyl Group: This can be accomplished through nitration reactions using nitric acid and sulfuric acid.
Formation of the Carbamate Groups: This step involves the reaction of the intermediate compound with carbamoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
Dibenzyl-3-((2,4-dinitrophenyl)amino)-5-hydroxycyclohexane-1,3-diyl-dicarbamate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for
特性
分子式 |
C49H58N6O20 |
|---|---|
分子量 |
1051.0 g/mol |
IUPAC名 |
benzyl N-[(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-3-[(2S,3R,4R,5S,6R)-3-(2,4-dinitroanilino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C49H58N6O20/c1-49(64)26-72-45(40(60)43(49)53(2)48(63)71-25-29-16-10-5-11-17-29)75-42-33(52-47(62)70-24-28-14-8-4-9-15-28)21-32(51-46(61)69-23-27-12-6-3-7-13-27)41(39(42)59)74-44-36(38(58)37(57)35(22-56)73-44)50-31-19-18-30(54(65)66)20-34(31)55(67)68/h3-20,32-33,35-45,50,56-60,64H,21-26H2,1-2H3,(H,51,61)(H,52,62)/t32-,33+,35+,36+,37+,38+,39-,40+,41+,42-,43+,44+,45+,49-/m0/s1 |
InChIキー |
MCETVAUKEVBHQG-MNMMEBBVSA-N |
異性体SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1N(C)C(=O)OCC2=CC=CC=C2)O)O[C@H]3[C@@H](C[C@@H]([C@H]([C@@H]3O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])NC(=O)OCC6=CC=CC=C6)NC(=O)OCC7=CC=CC=C7)O |
正規SMILES |
CC1(COC(C(C1N(C)C(=O)OCC2=CC=CC=C2)O)OC3C(CC(C(C3O)OC4C(C(C(C(O4)CO)O)O)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])NC(=O)OCC6=CC=CC=C6)NC(=O)OCC7=CC=CC=C7)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



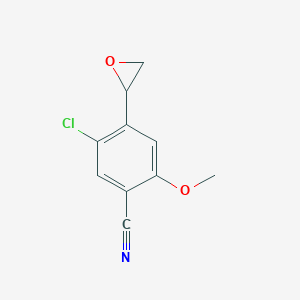
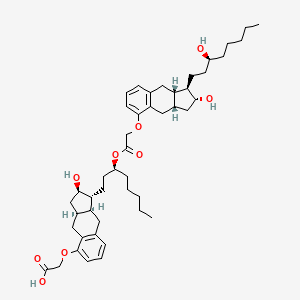

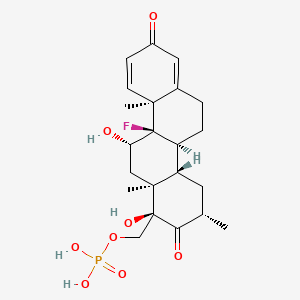
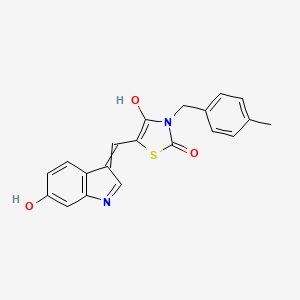
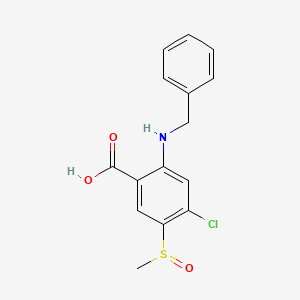
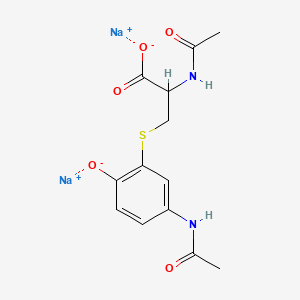
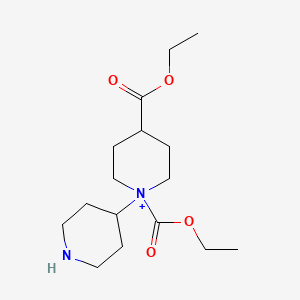
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
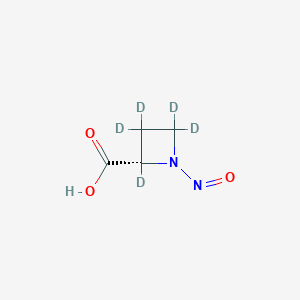
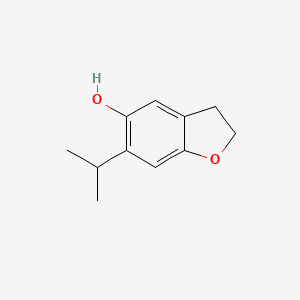
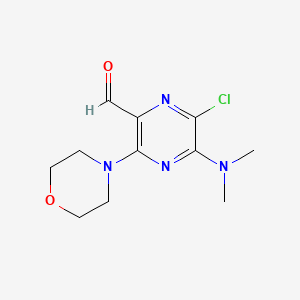
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
